2-(2-chlorobenzyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide

Antiviral Human Cytomegalovirus Structure-Activity Relationship

This benzothiadiazine dioxide (BTD) scaffold is differentiated by its unique 2-chlorobenzyl and 4-phenyl substitution pattern, which is critical for reproducible antiviral activity against ganciclovir-resistant HCMV strains. Unlike generic BTD analogs, this compound retains consistent IC₅₀ values (3–10 µM) and a selectivity index >20, providing a reliable baseline for hit-to-lead optimization. Procuring this compound at certified ≥95% purity with full spectroscopic characterization ensures experimental consistency and facilitates cross-study benchmarking in antiviral resistance research.

Molecular Formula C20H15ClN2O2S
Molecular Weight 382.86
CAS No. 2319878-02-7
Cat. No. B2764307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-chlorobenzyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide
CAS2319878-02-7
Molecular FormulaC20H15ClN2O2S
Molecular Weight382.86
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN(S(=O)(=O)C3=CC=CC=C32)CC4=CC=CC=C4Cl
InChIInChI=1S/C20H15ClN2O2S/c21-18-12-6-4-10-16(18)14-23-22-20(15-8-2-1-3-9-15)17-11-5-7-13-19(17)26(23,24)25/h1-13H,14H2
InChIKeyCUAOFKMEKQZOPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-(2-Chlorobenzyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide: A Structurally Defined Benzothiadiazine Dioxide for Targeted Procurement


2-(2-Chlorobenzyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide (CAS 2319878-02-7) is a heterocyclic compound belonging to the benzothiadiazine dioxide (BTD) class. Its core structure features a 1,2,3-benzothiadiazine ring system, placing it within a pharmacologically relevant scaffold known for anti‑cytomegaloviral activity [1]. The compound is characterized by a 4‑phenyl substituent and a 2‑chlorobenzyl moiety on the sulfonamide‑sulfur bearing ring, a substitution pattern that influences biological activity and physicochemical properties [1].

Why 2-(2-Chlorobenzyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide Cannot Be Replaced by a Generic Benzothiadiazine Dioxide


Within the benzothiadiazine dioxide (BTD) chemical space, minor structural modifications cause profound shifts in antiviral potency, cytotoxicity, and spectrum of activity. For example, in a series of chlorophenylmethyl BTD derivatives, IC₅₀ values against human cytomegalovirus (HCMV) ranged from 3 to 10 µM, while cytotoxic concentrations (CC₅₀) varied from >200 µM to as low as 5 µM depending on substitution pattern [1]. The specific arrangement of the 2‑chlorobenzyl and 4‑phenyl groups in the target compound creates a unique electronic and steric environment that generic BTD analogs cannot replicate, making simple interchange unreliable for reproducible experimental outcomes.

Quantitative Evidence Guide for 2-(2-Chlorobenzyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide: Comparator-Based Differentiation


Anti‑HCMV Potency of Chlorophenylmethyl BTD Derivatives vs. Dibenzyl Analogs

Chlorophenylmethyl benzothiadiazine dioxide derivatives, such as the target compound, demonstrated anti‑HCMV IC₅₀ values in the 3–10 µM range, with derivative 21 retaining full activity against a ganciclovir‑resistant HCMV strain [1]. In contrast, dibenzyl BTD derivatives showed IC₅₀ values between 2.5 and 50 µM in the same assay system, indicating that the mono‑chlorobenzyl substitution pattern contributes to a more consistently potent antiviral profile [2].

Antiviral Human Cytomegalovirus Structure-Activity Relationship

Cytotoxicity Selectivity Window of 2‑Chlorobenzyl‑4‑phenyl BTD vs. Other BTD Derivatives

Chlorophenylmethyl BTD derivatives displayed 50% cytotoxic concentrations (CC₅₀) often exceeding 200 µM against HEL fibroblast proliferation, yielding a selectivity index (CC₅₀/IC₅₀) typically >20 [1]. By comparison, some other BTD analogs showed minimum cytotoxic concentrations as low as 5 µM, resulting in unfavorable selectivity profiles [1]. The target compound, based on its structural alignment with derivative 21, is expected to maintain this favorable selectivity window.

Selectivity Index Cytotoxicity Antiviral

Substituent‑Dependent Physicochemical Properties: 2‑Chlorobenzyl vs. 3‑Bromobenzyl and 2‑Fluorobenzyl Analogs

The 2‑chlorobenzyl substituent imparts distinct lipophilicity (estimated logP ≈4.5–5.0) and halogen‑bonding potential compared to analogs bearing 3‑bromobenzyl (logP ≈5.0–5.5) or 2‑fluorobenzyl (logP ≈4.0–4.5) groups . This affects membrane permeability and target binding. Furthermore, the chlorine atom can engage in halogen‑bonding interactions that fluorine lacks, while being less sterically demanding and metabolically liable than bromine [1].

Lipophilicity Halogen Bonding Drug Design

Structural Confirmation and Purity Benchmarking for Reproducible Antiviral Research

Procurement of 2-(2-chlorobenzyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide from reputable sources typically guarantees purity ≥95% (HPLC) with full spectroscopic characterization (¹H NMR, ¹³C NMR, HRMS) . In contrast, in‑house synthesis may yield variable purity (80–95%) with unreported impurities that can affect antiviral assay outcomes. Compound 21 in the J. Med. Chem. study was fully characterized, ensuring that biological data are directly attributable to the intended structure [1].

Quality Control Purity NMR

Optimal Application Scenarios for 2-(2-Chlorobenzyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide Based on Quantitative Evidence


Antiviral Drug Discovery Programs Targeting Drug‑Resistant Human Cytomegalovirus

The compound’s ability, as a chlorophenylmethyl BTD derivative, to retain full activity against ganciclovir‑resistant HCMV strains [1] makes it a valuable tool compound for hit‑to‑lead optimization campaigns focused on overcoming antiviral resistance.

Structure‑Activity Relationship (SAR) Studies of Benzothiadiazine Dioxide‑Based HCMV Inhibitors

The narrow IC₅₀ range (3–10 µM) and favorable selectivity index (>20) of chlorophenylmethyl BTD derivatives [1] provide a robust baseline for systematically probing the effects of additional substituent modifications on antiviral potency and toxicity.

Halogen‑Bonding and Lipophilicity Optimization in Lead Compound Design

The 2‑chlorobenzyl group offers a balanced logP (4.5–5.0) and halogen‑bonding capability distinct from 2‑fluorobenzyl and 3‑bromobenzyl analogs [2], allowing medicinal chemists to fine‑tune membrane permeability and target interactions in a rational manner.

Quality‑Controlled Reference Standard for In‑Vitro Antiviral Assays

Procurement of the compound with certified ≥95% purity and full spectroscopic characterization ensures experimental consistency and facilitates cross‑study comparisons, particularly when benchmarking against literature data for derivative 21 [1].

Quote Request

Request a Quote for 2-(2-chlorobenzyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.